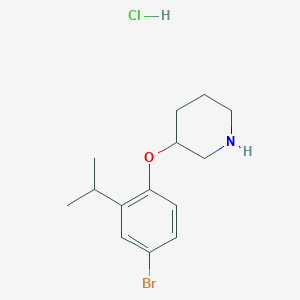

3-(4-Bromo-2-isopropylphenoxy)piperidine hydrochloride

Description

Properties

IUPAC Name |

3-(4-bromo-2-propan-2-ylphenoxy)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BrNO.ClH/c1-10(2)13-8-11(15)5-6-14(13)17-12-4-3-7-16-9-12;/h5-6,8,10,12,16H,3-4,7,9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWRJINPHLNKCOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)Br)OC2CCCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Route Overview

The synthesis typically involves the nucleophilic substitution of 4-bromo-2-isopropylphenol with piperidine to form the phenoxy-piperidine intermediate, followed by conversion to the hydrochloride salt. The key steps are:

Step 1: Nucleophilic Aromatic Substitution

- React 4-bromo-2-isopropylphenol with piperidine or a piperidine derivative (e.g., 3-chloropiperidine).

- Use a polar aprotic solvent such as dimethylformamide (DMF) to enhance nucleophilicity.

- Employ a base such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) to deprotonate the phenol, facilitating nucleophilic attack.

- Reaction temperature is maintained between 80°C and 100°C.

- Reaction time ranges from 12 to 24 hours to ensure completion.

Step 2: Formation of Hydrochloride Salt

- After completion, the reaction mixture is quenched.

- Hydrochloric acid (HCl) is added to precipitate the hydrochloride salt of the product.

- The solid is isolated by filtration and purified by recrystallization or chromatography.

Industrial Production Considerations

- Large-scale synthesis employs batch reactors or continuous flow reactors to optimize yield and purity.

- Advanced purification techniques such as recrystallization and chromatographic methods are used to remove impurities.

- Reaction parameters (temperature, solvent, base concentration) are optimized for scalability and cost-efficiency.

Reaction Conditions and Reagents Summary

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | 4-Bromo-2-isopropylphenol, piperidine | Starting materials |

| Potassium carbonate or sodium hydroxide | Base to deprotonate phenol | |

| Dimethylformamide (DMF) | Polar aprotic solvent | |

| Temperature: 80–100°C | Facilitate nucleophilic substitution | |

| Time: 12–24 hours | Ensure reaction completion | |

| 2 | Hydrochloric acid | Convert free base to hydrochloride salt |

| Recrystallization or chromatography | Purification |

Analytical Validation of Preparation

Reaction Monitoring

- Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is used to monitor reaction progress.

- TLC spots or HPLC retention times are compared against standards to confirm product formation.

Purity and Structural Confirmation

- Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) confirms the chemical structure.

- Mass Spectrometry (MS) verifies molecular weight.

- Purity is typically confirmed to be above 95% for pharmaceutical or research-grade material.

Summary Table of Preparation Method

| Aspect | Details |

|---|---|

| Starting Materials | 4-Bromo-2-isopropylphenol, piperidine |

| Solvent | Dimethylformamide (DMF) |

| Base | Potassium carbonate or sodium hydroxide |

| Reaction Temperature | 80–100°C |

| Reaction Time | 12–24 hours |

| Work-up | Quenching, acidification with HCl |

| Purification | Recrystallization, chromatography |

| Analytical Techniques | TLC, HPLC, NMR, MS |

| Purity | >95% |

| Storage Conditions | Argon atmosphere, –20°C |

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-2-isopropylphenoxy)piperidine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium hydroxide or potassium carbonate in an organic solvent such as dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of phenolic derivatives.

Reduction: Formation of reduced piperidine derivatives.

Substitution: Formation of substituted phenoxy piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

This compound serves as a lead structure for developing new therapeutic agents targeting neurological disorders. Its unique chemical structure allows for specific interactions with biological targets, crucial for designing drugs that can modulate receptor activity or enzyme function.

- Pharmacological Potential : Initial studies suggest interactions with neurotransmitter receptors involved in dopaminergic pathways, indicating potential applications in treating conditions such as depression and anxiety disorders.

Biochemical Research

3-(4-Bromo-2-isopropylphenoxy)piperidine hydrochloride is utilized in proteomics and studies examining its effects on biological systems.

- Neuropharmacology : Investigations into its impact on neurotransmitter levels indicate it may influence dopamine levels, which is critical for understanding its potential in managing disorders like schizophrenia and bipolar disorder.

Chemical Synthesis

The compound is employed as a building block in organic synthesis, enabling the creation of various derivatives with altered biological activities.

- Synthetic Versatility : It can be modified to enhance pharmacokinetic and pharmacodynamic properties, making it valuable in drug development.

Case Study 1: Antidepressant Activity

A study highlighted the compound's potential as an antidepressant through its action on serotonin transporters, showing promise in treating mood disorders. The compound demonstrated significant modulation of serotonin levels, which is crucial for mood regulation.

Case Study 2: Anticancer Activity

Research investigated the anticancer effects of this compound on various cancer cell lines. It exhibited significant cytotoxicity against breast cancer cells with an IC50 value lower than that of standard chemotherapeutic agents, indicating its potential as a therapeutic agent in oncology .

Mechanism of Action

The mechanism of action of 3-(4-Bromo-2-isopropylphenoxy)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

4-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine Hydrochloride

- Molecular Formula: C₁₆H₂₅BrClNO

- Molecular Weight : 362.736 g/mol

- Key Features: Contains an ethyl linker between the phenoxy group and the piperidine ring, increasing hydrophobicity and steric bulk compared to the target compound. The extended chain may alter binding affinity to biological targets.

- CAS : 1219982-85-0 .

3-[(4-Chloro-2-isopropylphenoxy)methyl]piperidine Hydrochloride

Paroxetine Hydrochloride

- Molecular Formula: C₁₉H₂₀FNO₃·HCl

- Molecular Weight : 365.83 g/mol (anhydrous)

- Key Features :

- A clinically used SSRI (selective serotonin reuptake inhibitor) with a benzodioxolyloxy group and fluorophenyl substitution.

- Demonstrates the pharmacological relevance of piperidine derivatives but differs significantly in substituent complexity.

- CAS : 78246-49-8 (anhydrous) .

2-(4-Bromophenyl)piperidine Hydrochloride

- Molecular Formula : C₁₁H₁₅BrClN

- Molecular Weight : 300.60 g/mol

- Key Features: Lacks the isopropyl and phenoxy groups, simplifying the structure. Bromine is directly attached to the phenyl ring on the piperidine moiety, suggesting distinct electronic interactions.

- CAS : 1889137-82-9 .

Structural and Functional Implications

Substituent Effects

Linker Modifications

Pharmacological Potential

- While direct data for the target compound are unavailable, analogs like BF 2649 (a histamine H1 receptor inverse agonist) highlight the therapeutic relevance of substituted piperidines.

Data Table: Comparative Analysis of Piperidine Derivatives

Biological Activity

3-(4-Bromo-2-isopropylphenoxy)piperidine hydrochloride is a synthetic compound with notable biological activity. Its structure, characterized by the presence of a piperidine ring and a bromo-substituted phenoxy group, suggests potential interactions with various biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is , with a molecular weight of approximately 304.68 g/mol. The compound features a piperidine ring that is known for its ability to interact with neurotransmitter receptors, which may contribute to its biological effects.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 304.68 g/mol |

| Solubility | Soluble in water and ethanol |

| Melting Point | Not specified |

The biological activity of this compound is primarily attributed to its interaction with various receptors in the central nervous system (CNS). Compounds with similar structures often act as:

- Dopamine Receptor Modulators : Influencing dopamine pathways, which are crucial for mood regulation and movement.

- Serotonin Receptor Agonists : Potentially affecting mood and anxiety levels.

- Anticholinergic Agents : Blocking acetylcholine receptors, which can lead to various physiological effects including sedation.

Biological Activity

Research indicates that derivatives of piperidine compounds exhibit a range of biological activities, including:

- Antidepressant Effects : Some studies suggest that compounds similar to this compound may possess antidepressant properties by modulating neurotransmitter levels in the brain.

- Antitumor Activity : Research has shown that certain piperidine derivatives can inhibit cancer cell growth, suggesting potential applications in oncology.

- Antimicrobial Properties : The compound may exhibit activity against certain bacterial strains, making it a candidate for further investigation in antimicrobial therapy.

Case Studies and Research Findings

Several studies have explored the biological effects of related compounds:

- Study on Antidepressant Activity : A study published in Pharmacology Biochemistry and Behavior demonstrated that piperidine derivatives could enhance serotonin levels in animal models, leading to improved mood outcomes.

- Antitumor Activity Research : In vitro studies indicated that piperidine-based compounds could induce apoptosis in cancer cell lines, suggesting their potential as chemotherapeutic agents .

- Antimicrobial Efficacy : Research published in Journal of Antimicrobial Chemotherapy highlighted that certain piperidine derivatives showed significant antibacterial activity against Gram-positive bacteria .

Q & A

Q. What are the recommended synthetic routes for 3-(4-bromo-2-isopropylphenoxy)piperidine hydrochloride, and how can reaction efficiency be validated?

Synthesis typically involves nucleophilic aromatic substitution or coupling reactions. A validated approach includes:

- Step 1 : Reacting 4-bromo-2-isopropylphenol with a piperidine derivative (e.g., 3-chloropiperidine) in a polar aprotic solvent (e.g., DMF) under basic conditions (K₂CO₃) at 80–100°C for 12–24 hours .

- Step 2 : Quenching the reaction, followed by HCl-mediated precipitation to isolate the hydrochloride salt.

- Validation : Monitor reaction progress via TLC or HPLC. Confirm purity (>95%) using NMR (¹H/¹³C) and mass spectrometry. Compare retention times with known standards (e.g., USP pharmacopeial methods for related piperidine derivatives) .

Q. How should researchers assess the purity and stability of this compound under laboratory storage conditions?

- Purity Analysis : Use reversed-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) and UV detection at 254 nm. Cross-validate with elemental analysis (C, H, N, Br, Cl) to confirm stoichiometry .

- Stability : Store in argon-purged, airtight containers at –20°C to prevent hygroscopic degradation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor decomposition via LC-MS .

Q. What safety protocols are critical when handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis.

- Toxicity Mitigation : Limited data exist, but structurally similar piperidine derivatives (e.g., diphenylpyraline hydrochloride) show oral LD₅₀ values ~700 mg/kg in rats, suggesting moderate toxicity. Avoid inhalation and skin contact; dispose of waste via incineration .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological activity data across different assay systems?

- Case Study : If IC₅₀ values vary between cell-free (e.g., receptor-binding assays) and cell-based systems (e.g., functional cAMP assays), consider:

- Statistical Validation : Apply ANOVA with post-hoc tests to assess significance of discrepancies across replicates .

Q. What strategies optimize yield in large-scale synthesis while minimizing byproducts?

- Solvent Optimization : Replace DMF with less toxic solvents (e.g., acetonitrile) to improve scalability and reduce purification complexity.

- Catalyst Screening : Test phase-transfer catalysts (e.g., TBAB) to enhance reaction rates at lower temperatures .

- Byproduct Analysis : Use GC-MS to identify side products (e.g., dehalogenated intermediates) and adjust stoichiometry or reaction time accordingly .

Q. How can researchers elucidate the compound’s mechanism of action when structural analogs show conflicting target affinities?

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) against proposed targets (e.g., histamine H3 receptor) using crystal structures from the PDB .

- Biophysical Validation : Use surface plasmon resonance (SPR) to measure binding kinetics (kₒₙ/kₒff) and compare with analogs (e.g., pitolisant hydrochloride) .

- Pathway Analysis : Conduct RNA-seq or phosphoproteomics to identify downstream signaling pathways in relevant cell lines .

Q. What advanced spectral techniques resolve ambiguities in structural characterization?

- ²D NMR : Perform HSQC and HMBC to assign overlapping proton signals (e.g., piperidine ring vs. aromatic protons) .

- X-ray Crystallography : Grow single crystals via slow evaporation (solvent: ethanol/water) to confirm stereochemistry and salt formation .

- High-Resolution MS : Use ESI-TOF to distinguish between [M+H]⁺ and isotopic clusters (e.g., bromine’s ¹:¹ isotopic pattern) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.